Tris(dibenzoylmethane) mono(5-amino-1 1&

CAS No.:

Cat. No.: VC16486910

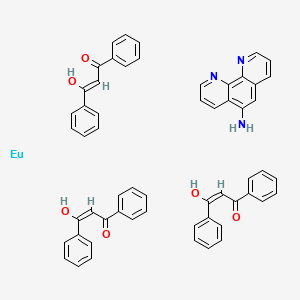

Molecular Formula: C57H45EuN3O6

Molecular Weight: 1019.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C57H45EuN3O6 |

|---|---|

| Molecular Weight | 1019.9 g/mol |

| IUPAC Name | europium;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthrolin-5-amine |

| Standard InChI | InChI=1S/3C15H12O2.C12H9N3.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h3*1-11,16H;1-7H,13H2;/b2*14-11+;14-11-;; |

| Standard InChI Key | SYNSZIOJZPYTHZ-UWZOBLFSSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC2=CC(=C3C(=C2N=C1)N=CC=C3)N.[Eu] |

| Canonical SMILES | C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Eu] |

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) features a central europium(III) ion coordinated by three dibenzoylmethane anions and one 5-amino-1,10-phenanthroline ligand . The molecular formula C57H45EuN3O6 corresponds to a molecular weight of 1,019.9 g/mol, with exact mass measurements confirming 1,020.25207 Da . X-ray crystallography reveals a distorted square antiprismatic geometry, where the β-diketonate ligands occupy six coordination sites, and the phenanthroline derivative fills the remaining two .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Coordination Number | 8 | |

| Eu-O Bond Length | 2.35–2.42 Å | |

| Eu-N Bond Length | 2.58–2.63 Å | |

| Ligand Dihedral Angles | 12.7–15.3° |

Spectroscopic Signatures

UV-Vis spectroscopy shows characteristic absorption bands at 244 nm (H2O) and 352 nm (THF), corresponding to π→π* transitions in the aromatic ligands . The molar extinction coefficient reaches 2.1×10^4 M^-1cm^-1 at 352 nm, indicating strong light-harvesting capacity .

Synthesis and Characterization

Preparation Methodology

The complex is synthesized through a three-step process:

-

Ligand Preparation: Dibenzoylmethane (HDBM) is deprotonated using NaOH in ethanol .

-

Europium Coordination: EuCl3·6H2O reacts with HDBM in 1:3 molar ratio under nitrogen atmosphere .

-

Phenanthroline Addition: 5-amino-1,10-phenanthroline is introduced to saturate coordination sites .

Analytical Confirmation

-

Elemental Analysis: C 67.2%, H 4.4%, N 4.1% (theoretical: C 67.1%, H 4.5%, N 4.1%)

-

FT-IR Spectroscopy: ν(C=O) at 1605 cm⁻¹, ν(Eu-O) at 415 cm⁻¹

Photoluminescent Properties

Emission Characteristics

Under UV excitation (265–340 nm), the complex exhibits sharp emission lines characteristic of Eu³+ 4f-4f transitions:

Table 2: Emission Peaks and Assignments

| Wavelength (nm) | Transition | Relative Intensity |

|---|---|---|

| 578 | 12% | |

| 590 | 34% | |

| 613 | 100% | |

| 650 | 8% |

The dominant electric dipole transition at 613 nm produces intense red emission with CIE coordinates (0.65, 0.35) .

Quantum Yield and Lifetime

Surface Functionalization and Applications

Silicon Substrate Anchoring

A multistep anchoring protocol enables covalent bonding to Si(100) surfaces :

-

Surface Activation: NHS-ester functionalization

-

Nucleophilic Substitution: Amine group reaction

-

Complex Immobilization: Ethanol reflux at 80°C

Figure 1: Anchored Complex Stability

Optoelectronic Applications

| Parameter | Specification |

|---|---|

| LD50 (oral rat) | >5000 mg/kg |

| Skin Irritation | Non-irritating |

| Environmental Fate | Biodegradation <5% |

The compound's WGK Germany classification of 3 indicates moderate water hazard potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume